molecular formula C18H18O5 B14196526 Propanoic acid, 3-(4-methylphenoxy)-, 4-formyl-2-methoxyphenyl ester CAS No. 844634-14-6

Propanoic acid, 3-(4-methylphenoxy)-, 4-formyl-2-methoxyphenyl ester

Cat. No.: B14196526
CAS No.: 844634-14-6
M. Wt: 314.3 g/mol
InChI Key: PXUMJAOHSAVTKY-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(4-methylphenoxy)-, 4-formyl-2-methoxyphenyl ester is an organic compound with the molecular formula C18H18O5. This compound is characterized by the presence of a propanoic acid esterified with a 4-formyl-2-methoxyphenyl group and a 4-methylphenoxy group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(4-methylphenoxy)-, 4-formyl-2-methoxyphenyl ester typically involves the esterification of propanoic acid with 4-formyl-2-methoxyphenol in the presence of a catalyst. The reaction can be carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield the corresponding alcohol.

    Substitution: The methoxy and methylphenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 3-(4-methylphenoxy)-, 4-formyl-2-methoxyphenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanoic acid, 3-(4-methylphenoxy)-, 4-formyl-2-methoxyphenyl ester exerts its effects is primarily through its interactions with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy and methylphenoxy groups can also influence the compound’s binding affinity and specificity for various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-methyl-, 4-methylpentyl ester
  • 4-Methoxyphenylboronic acid

Uniqueness

Propanoic acid, 3-(4-methylphenoxy)-, 4-formyl-2-methoxyphenyl ester is unique due to the presence of both a formyl group and a methoxyphenyl ester moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

844634-14-6

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

(4-formyl-2-methoxyphenyl) 3-(4-methylphenoxy)propanoate

InChI

InChI=1S/C18H18O5/c1-13-3-6-15(7-4-13)22-10-9-18(20)23-16-8-5-14(12-19)11-17(16)21-2/h3-8,11-12H,9-10H2,1-2H3

InChI Key

PXUMJAOHSAVTKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCC(=O)OC2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

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